molecular formula C19H24N2O2S B11364694 2-(4-tert-butylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

2-(4-tert-butylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B11364694
M. Wt: 344.5 g/mol
InChI Key: JBXMAYLAFFEHSG-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a tert-butylphenoxy group and a tetrahydrobenzothiazolyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

    Formation of the tert-butylphenoxy intermediate: This can be achieved by reacting 4-tert-butylphenol with an appropriate halogenating agent (e.g., bromine or chlorine) to form 4-tert-butylphenyl halide.

    Nucleophilic substitution: The 4-tert-butylphenyl halide is then reacted with a nucleophile, such as sodium phenoxide, to form 4-tert-butylphenoxy.

    Formation of the tetrahydrobenzothiazolyl intermediate: This involves the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone to form the tetrahydrobenzothiazole ring.

    Coupling reaction: The final step involves coupling the 4-tert-butylphenoxy intermediate with the tetrahydrobenzothiazolyl intermediate in the presence of an acylating agent (e.g., acetic anhydride) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of hydroperoxides or alcohols.

    Reduction: Reduction reactions may target the acetamide group, converting it to an amine.

    Substitution: The phenoxy group may participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like nitric acid (for nitration) or halogens (for halogenation).

Major Products

    Oxidation: Formation of tert-butyl hydroperoxide or tert-butyl alcohol.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of nitro or halogenated derivatives of the phenoxy group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: May be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrahydrobenzothiazole moiety may play a role in binding to specific sites, while the phenoxy group may influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar compounds include other acetamides with substituted phenoxy and benzothiazole groups. Compared to these compounds, 2-(4-tert-butylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide may exhibit unique properties due to the presence of the tert-butyl group, which can influence its steric and electronic characteristics.

List of Similar Compounds

  • 2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
  • 2-(4-chlorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
  • 2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Properties

Molecular Formula

C19H24N2O2S

Molecular Weight

344.5 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C19H24N2O2S/c1-19(2,3)13-8-10-14(11-9-13)23-12-17(22)21-18-20-15-6-4-5-7-16(15)24-18/h8-11H,4-7,12H2,1-3H3,(H,20,21,22)

InChI Key

JBXMAYLAFFEHSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)CCCC3

Origin of Product

United States

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